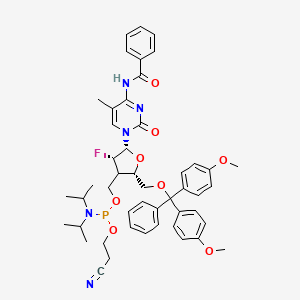

DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C48H55FN5O8P |

|---|---|

Molecular Weight |

879.9 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1 |

InChI Key |

FRKTVAMUNPTWSJ-BMDAQKNPSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F |

Origin of Product |

United States |

Post Synthetic Labeling Via Amine Modification:a Highly Versatile Strategy Involves Incorporating a Nucleoside with a Primary Amine Linker E.g., Amino Modifier C6 During Synthesis.biosyn.comafter Synthesis and Deprotection, This Amine Modified Oligonucleotide is Purified and then Reacted with an N Hydroxysuccinimide Nhs Ester of the Desired Label E.g., Biotin Nhs Ester or a Dye Nhs Ester .idtdna.combocsci.comthis Reaction Forms a Stable Amide Bond, Covalently Attaching the Label to the Oligonucleotide.biosyn.comthis Method is Particularly Useful for Labels That Are Not Stable to the Conditions of Oligonucleotide Synthesis.biosyn.com

Design and Synthesis of Phosphorus-Modified 2'-F Analogues (e.g., Phosphorothioates, Phosphoramidates)

Modifying the phosphodiester backbone of oligonucleotides is a cornerstone of therapeutic nucleic acid development, primarily to enhance nuclease resistance and modulate protein binding. Combining these backbone modifications with 2'-fluoro substitutions creates analogues with a powerful combination of properties.

Phosphorothioates (PS): The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced with a sulfur atom. biosyn.com This modification is introduced during automated synthesis by replacing the standard oxidation step (using aqueous iodine) with a sulfurization step. nih.govnih.gov Reagents like 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) are commonly used for this purpose.

Phosphoramidates: In phosphoramidate (B1195095) linkages, a non-bridging oxygen is replaced by a nitrogen atom, which can be substituted with various groups. A notable example is the N3'→P5' phosphoramidate linkage, where the 3'-hydroxyl group is replaced with a 3'-amino group that forms a bond with the 5'-phosphorus of the next nucleotide. oup.com The synthesis of oligo-2'-fluoro-nucleotide N3'→P5' phosphoramidates has been achieved using an efficient phosphoramidite transfer reaction. oup.comnih.gov These analogues form exceptionally stable duplexes with complementary DNA and RNA, with melting temperatures (Tm) increasing by approximately 4-5°C per modification compared to standard phosphodiester linkages. oup.comnih.gov Furthermore, they are highly resistant to enzymatic degradation and show increased stability in acidic conditions compared to their non-fluorinated phosphoramidate counterparts. nih.gov

Table 3: Properties of Phosphorus-Modified 2'-F Analogues

| Backbone Modification | Key Feature | Impact on Duplex Stability (vs. PO) | Nuclease Resistance |

|---|---|---|---|

| Phosphorothioate (PS) | Sulfur replaces non-bridging oxygen biosyn.com | Decreased Tm (-1 to -3°C per mod) biosyn.com | High nih.govacs.org |

| N3'→P5' Phosphoramidate | Nitrogen links 3' and 5' positions oup.com | Increased Tm (+4 to +5°C per mod) oup.comnih.gov | High nih.gov |

Integration of Dmt 2 F Dc Bz Ce Phosphoramidite into Oligonucleotide Synthesis Methodologies

Principles of Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, provides a robust and automatable platform for the sequential assembly of oligonucleotides. atdbio.com The process involves anchoring the initial nucleoside to an insoluble solid support and extending the oligonucleotide chain in a stepwise manner. bachem.com This methodology offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified purification of intermediates by washing away excess reagents and byproducts at each step. atdbio.combiotage.com

The automated synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry proceeds through a well-defined four-step cycle for each nucleotide addition. invitek.com

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain. invitek.combiomers.net This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction. atdbio.com

Coupling: The activated phosphoramidite monomer, in this case, DMT-2'-F-dC(Bz)-CE-Phosphoramidite, is introduced along with an activator, such as tetrazole. invitek.com The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage. twistbioscience.com

Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. wikipedia.org This is typically accomplished by acetylation using a mixture of acetic anhydride and 1-methylimidazole. atdbio.comwikipedia.org

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and pyridine. biotage.cominvitek.com This step ensures the stability of the internucleotide bond for subsequent cycles. biotage.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. bachem.com

Table 1: Automated Synthetic Cycle Steps and Reagents

| Step | Objective | Typical Reagents |

|---|---|---|

| Detritylation | Removal of 5'-DMT protecting group to expose the 5'-hydroxyl. | 3% Trichloroacetic Acid (TCA) in Dichloromethane. atdbio.com |

| Coupling | Formation of a phosphite triester linkage. | Phosphoramidite monomer and an activator (e.g., Tetrazole). invitek.com |

| Capping | Blocking of unreacted 5'-hydroxyl groups. | Acetic Anhydride and 1-Methylimidazole. wikipedia.org |

| Oxidation | Conversion of phosphite triester to a stable phosphate triester. | Iodine solution in water and pyridine. invitek.com |

The choice of solid support is crucial for the efficiency of solid-phase oligonucleotide synthesis. The ideal support material should be inert to the reagents and solvents used during synthesis, provide a stable anchor for the growing oligonucleotide chain, and allow for efficient diffusion of reagents. atdbio.com The two most commonly used solid supports are controlled pore glass (CPG) and macroporous polystyrene (MPPS). wikipedia.org

Controlled Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore size, which is important for the synthesis of longer oligonucleotides. atdbio.comwikipedia.org The pore size determines the maximum length of the oligonucleotide that can be synthesized efficiently, with larger pores accommodating longer chains. wikipedia.org CPG is typically functionalized with a linker molecule to which the first nucleoside is attached. atdbio.com

Polystyrene (PS): Polystyrene supports are also widely used and can be manufactured with higher loading capacities compared to CPG. atdbio.combiotage.com This makes them suitable for large-scale synthesis of shorter oligonucleotides. biotage.com

The solid support not only facilitates the automation of the synthesis process but also simplifies the purification of the product at each step, as impurities and excess reagents can be easily washed away. biotage.com

Optimization of Coupling Conditions for 2'-Fluoro-dC Incorporation

The incorporation of modified nucleotides like 2'-F-dC can present unique challenges due to steric hindrance and altered reactivity. Therefore, optimizing the coupling conditions is essential to achieve high coupling efficiencies.

The activator plays a critical role in the coupling reaction by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. glenresearch.com While 1H-tetrazole is a commonly used activator, its acidity can sometimes lead to premature detritylation, especially with sensitive phosphoramidites. glenresearch.comresearchgate.net

For sterically demanding or less reactive phosphoramidites, including some 2'-modified monomers, more potent activators may be required. google.com Alternatives to tetrazole include:

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) : These activators are more reactive than tetrazole and are often preferred for RNA synthesis and the incorporation of modified nucleotides. researchgate.net

4,5-Dicyanoimidazole (DCI) : DCI is another effective activator that has been shown to provide high coupling efficiencies. glenresearch.comgoogle.com

The concentration of the activator is also a critical parameter. Higher concentrations can increase the reaction rate but may also lead to undesired side reactions. Therefore, the optimal activator and its concentration must be determined empirically for each specific phosphoramidite.

Table 2: Common Activators in Oligonucleotide Synthesis

| Activator | Abbreviation | Key Characteristics |

|---|---|---|

| 1H-Tetrazole | - | Standard, widely used activator. invitek.com |

| 5-Ethylthio-1H-tetrazole | ETT | More reactive than tetrazole, good for modified nucleotides. researchgate.net |

| 5-Benzylthio-1H-tetrazole | BTT | Similar reactivity to ETT. researchgate.net |

| 4,5-Dicyanoimidazole | DCI | Effective alternative to tetrazole-based activators. google.com |

The kinetics of the coupling reaction for 2'-fluoro-modified phosphoramidites can be slower compared to their unmodified deoxy counterparts. umich.edu This is attributed to the electron-withdrawing nature of the fluorine atom, which can influence the reactivity of the phosphoramidite. To compensate for the slower reaction kinetics, longer coupling times are often necessary to achieve high coupling efficiencies. umich.edu For instance, the synthesis of 2'F-ANA sequences has been shown to require longer coupling times for the araF phosphoramidite monomers. umich.edu

Post-Synthetic Deprotection and Cleavage of 2'-F Modified Oligonucleotides

Following the completion of the oligonucleotide chain assembly, the final product must be cleaved from the solid support and all protecting groups must be removed. atdbio.comdanaher.com This process, known as deprotection, is a critical step that must be carefully controlled to avoid degradation of the oligonucleotide, particularly when it contains sensitive modifications like 2'-fluoro nucleosides.

The deprotection process typically involves three main stages:

Removal of the Cyanoethyl Protecting Groups: The 2-cyanoethyl groups on the phosphate backbone are removed. glenresearch.com

Cleavage from the Solid Support and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups on the heterocyclic bases (e.g., benzoyl on cytosine) are removed. atdbio.combiomers.net This is often achieved by treatment with a basic solution, such as aqueous ammonia or a mixture of ammonia and methylamine (AMA). amerigoscientific.com

Removal of 2'-Protecting Groups (if applicable): For RNA synthesis, the 2'-hydroxyl protecting groups are removed in a separate step. However, for 2'-fluoro modified oligonucleotides, this step is not necessary as the 2'-fluoro group is a permanent modification.

For oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides, deprotection can often be achieved under milder conditions. For example, treatment with aqueous methylamine at room temperature for a short duration has been shown to be effective. google.com The specific deprotection conditions will depend on the other components of the oligonucleotide, such as the presence of other sensitive modifications or dyes. glenresearch.com It is important to follow recommended protocols to ensure complete deprotection without compromising the integrity of the final product. glenresearch.com

Amine-Mediated Deprotection of Protecting Groups

Deprotection is a multi-part process aimed at removing the protecting groups installed on the nucleobases and the phosphate backbone during synthesis. glenresearch.com For an oligonucleotide incorporating this compound, this involves the removal of the benzoyl (Bz) group from the cytosine base and the β-cyanoethyl (CE) groups from the phosphate linkages. This is typically achieved through treatment with a basic amine-containing solution.

Common deprotection reagents include concentrated aqueous ammonium hydroxide or mixtures of ammonium hydroxide and aqueous methylamine (AMA). glenresearch.comglenresearch.com The choice of reagent and conditions can significantly impact the speed and efficiency of the deprotection process.

Key Research Findings:

Standard Deprotection: Concentrated aqueous ammonia is a widely used reagent that effectively removes the benzoyl and cyanoethyl protecting groups. The process typically involves heating the oligonucleotide, still on its solid support, in the ammonia solution for several hours. rsc.org

UltraFAST Deprotection with AMA: A mixture of Ammonium Hydroxide and 40% aqueous MethylAmine (AMA) dramatically reduces deprotection times, often to as little as 10 minutes at 65°C. glenresearch.com

Considerations for Benzoyl-Protected Cytidine (Bz-dC): A critical consideration when using methylamine-containing reagents like AMA is the potential for a side reaction with benzoyl-protected cytidine. Methylamine can act as a nucleophile, leading to transamination of the exocyclic amine on the cytosine base, resulting in the formation of N4-methyl-dC as a byproduct at levels of around 5%. glenresearch.com To avoid this, it is often recommended to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection, as the acetyl group is removed almost instantaneously without the transamination side reaction. glenresearch.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Aqueous Ammonium Hydroxide | 55°C for 5+ hours | Standard, reliable, avoids transamination of Bz-dC. | Relatively slow process. |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C for 10-15 minutes | Extremely rapid ("UltraFAST") deprotection. glenresearch.comglenresearch.com | Can cause transamination of Bz-dC to N4-Me-dC. glenresearch.com |

| Aqueous Methylamine (40%) | 35°C for 30 minutes | Fast and effective for cleaving and deprotecting. | Can cause transamination of Bz-dC. |

This table provides an interactive summary of common amine-mediated deprotection conditions.

Cleavage from Solid Support

Cleavage is the process of releasing the synthesized oligonucleotide chain from the solid support to which it is covalently linked. This is typically accomplished concurrently with base and phosphate deprotection, using the same alkaline solution. glenresearch.combiotage.com The linkage between the 3'-end of the oligonucleotide and the support is commonly a succinyl ester, which is readily hydrolyzed under basic conditions.

The cleavage reaction is generally rapid, often completing within 1-2 hours at room temperature when using concentrated ammonium hydroxide. rsc.orgbiotage.com When using AMA, cleavage from the support can be accomplished in as little as 5 minutes at room temperature. glenresearch.com

Purification Techniques for 2'-F Modified Oligonucleotides

Following cleavage and deprotection, the resulting solution contains the full-length target oligonucleotide as well as truncated sequences (failure sequences) and residual chemical byproducts. labcluster.comglenresearch.com Purification is essential to isolate the desired full-length, high-purity oligonucleotide, which is critical for most downstream applications. The purification of oligonucleotides containing 2'-fluoro modifications can be effectively achieved using standard chromatographic and electrophoretic techniques.

Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used method for purifying synthetic oligonucleotides. labcluster.comidtdna.com The separation principle is based on the differential hydrophobicity of the molecules. A solid stationary phase (typically C8 or C18 silica) retains molecules based on their nonpolar character, and a polar mobile phase is used for elution. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C8 or C18 silica | Hydrophobic stationary phase for retention. |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water | Aqueous buffer containing the ion-pairing reagent. ox.ac.uk |

| Mobile Phase B | 0.1 M TEAA in Acetonitrile/Water | Elution buffer with organic solvent. ox.ac.uk |

| Gradient | Increasing percentage of Mobile Phase B | Increases hydrophobicity of the mobile phase to elute oligonucleotides. |

| Detection | UV Absorbance at ~260 nm | Detection of nucleic acids. ox.ac.uk |

This table provides an interactive summary of typical conditions for RP-HPLC purification of oligonucleotides.

Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is another common technique that separates oligonucleotides based on their size and charge. labcluster.com This method offers extremely high, single-base resolution, making it ideal for separating the full-length product from slightly shorter failure sequences. thermofisher.com

In PAGE, the oligonucleotide mixture is loaded onto a polyacrylamide gel matrix and subjected to an electric field. The negatively charged oligonucleotides migrate towards the positive electrode, with shorter molecules moving more quickly through the gel pores than longer ones. This size-based separation allows for the isolation of the full-length product with very high purity, often exceeding 95%. labcluster.com However, the recovery yield from PAGE purification is typically lower than that from HPLC, and the process can be more time-consuming. thermofisher.comgoogle.com Additionally, PAGE may be incompatible with certain bulky or hydrophobic modifications, although it is generally suitable for 2'-fluoro-modified oligonucleotides. thermofisher.com

| Feature | Reverse-Phase HPLC (RP-HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) |

| Principle of Separation | Hydrophobicity | Size and Charge |

| Resolution | Good; decreases for longer oligos (>50 bases). labcluster.com | Excellent; single-base resolution. thermofisher.com |

| Purity Achieved | High (typically 85-95%). | Very High (typically >95%). labcluster.com |

| Yield | Generally higher. | Generally lower. thermofisher.com |

| Throughput | High; amenable to automation. | Lower; more manual labor involved. |

| Best Suited For | Modified oligos, various scales. | High-purity applications, resolving similar-length sequences. |

This table provides an interactive comparison of RP-HPLC and PAGE purification methods.

Structural and Conformational Dynamics of 2 Fluorinated Nucleic Acids

Influence of 2'-Fluorination on Ribose Sugar Pucker Conformation

The conformation of the sugar ring in nucleosides can be described by two dominant states: C3'-endo (also known as North conformation) and C2'-endo (South conformation). colostate.edu In the C3'-endo pucker, the C3' atom is displaced above the plane defined by C1', C4', and O4', a conformation characteristic of A-form helices like those found in RNA. colostate.edugenelink.com Conversely, the C2'-endo pucker, with the C2' atom displaced above this plane, is the hallmark of B-form DNA. colostate.edugenelink.com

The incorporation of a 2'-fluoro substituent in the ribo configuration, as in 2'-F-dC, strongly favors the C3'-endo or North conformation. genelink.comresearchgate.net This preference is a direct result of stereoelectronic effects, primarily the gauche effect. researchgate.netnih.gov The highly electronegative fluorine atom prefers to be in a gauche position (a 60° dihedral angle) relative to the ring oxygen (O4'). This arrangement is achieved and stabilized in the C3'-endo conformation. researchgate.net This strong conformational bias effectively "locks" the sugar into an RNA-like pucker, pre-organizing the oligonucleotide strand for an A-form helical geometry upon duplex formation. oup.com

This effect is stereospecific. If the fluorine is installed in the arabino configuration (an epimer at the 2' position), the conformational preference switches dramatically to favor a C2'-endo or a related O4'-endo (East) pucker, which is more DNA-like. researchgate.netnih.govglenresearch.com This highlights that the specific spatial arrangement of the electronegative fluorine atom relative to the rest of the sugar ring is the determining factor for the resulting sugar pucker. The driving force behind this conformational control is often attributed to hyperconjugation, an interaction between the bonding and anti-bonding orbitals of adjacent atoms. rsc.orgacs.org

The dynamic interconversion between sugar puckers is described by a pseudorotation cycle, where each conformation corresponds to a specific phase angle (P) on the pseudorotation wheel. nih.gov The North (C3'-endo) region corresponds to P values around 0° to 36°, while the South (C2'-endo) region is found at P values of 144° to 180°. oup.com

The 2'-fluoro modification in the ribo configuration modulates this cycle by creating a deep energy minimum in the North region. This significantly raises the energy barrier for transition to the South conformation, thereby restricting the sugar's conformational flexibility and heavily populating the C3'-endo state. genelink.comoup.com This contrasts with unmodified deoxyribose sugars in DNA, which readily exist in a dynamic equilibrium between the C2'-endo and C3'-endo states, and even with ribose in RNA, which has a natural preference for C3'-endo but retains more conformational flexibility than its 2'-fluoro counterpart.

Impact on Nucleic Acid Duplex and Higher-Order Structure Stability

The conformational rigidity imposed by the 2'-fluoro modification has a direct and significant impact on the stability of nucleic acid structures, particularly the double helix.

A common measure of duplex stability is the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The incorporation of 2'-fluoro-modified nucleosides, such as 2'-F-dC, consistently increases the Tm of nucleic acid duplexes. This enhanced stability is observed in various contexts, including 2'-F-RNA/RNA, 2'-F-RNA/DNA, and even fully modified 2'-F-RNA duplexes. genelink.comnih.gov

The stabilization effect is generally additive. For instance, each incorporation of a 2'-fluoro-ribonucleotide into an RNA/RNA duplex can increase the Tm by approximately 1.8 to 2.0°C. genelink.comnih.gov This compares favorably to the stabilization offered by other common 2' modifications like 2'-O-methyl (2'-OMe), which provides about a 1.5°C increase per modification. genelink.com The enhanced binding affinity also leads to improved mismatch discrimination, meaning a duplex with a single base pair mismatch will show a more significant drop in Tm compared to an unmodified duplex, highlighting the specificity of the interaction. glenresearch.com

Table 1: Illustrative Melting Temperature (Tm) Increases with 2'-Fluoro Modifications

| Duplex Type | Modification | Approximate ΔTm per Modification (°C) | Reference |

|---|---|---|---|

| 2'-F-RNA / RNA | Internal 2'-Fluoro-ribonucleoside | +1.8 to +2.0 | genelink.comnih.gov |

| DNA / DNA | Internal 2'-Fluoro-deoxyribonucleoside | ~+1.3 | trilinkbiotech.com |

| 2'-F-RNA / RNA | vs. RNA / RNA | Overall stability increase | biosyn.com |

Thermodynamic analysis reveals the underlying forces driving the increased stability of 2'-fluoro-modified duplexes. The free energy of duplex formation (ΔG°) is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). Enthalpy relates to the heat released from bond formation (like hydrogen bonds and stacking interactions), while entropy relates to the change in disorder of the system.

Intuitively, the "pre-organization" of the sugar in a C3'-endo conformation would be expected to provide a favorable entropic contribution, as less conformational entropy is lost upon binding to form a rigid duplex. However, studies have surprisingly shown that the enhanced stability of 2'-F-RNA duplexes is primarily driven by a more favorable enthalpy (a larger negative ΔH°), not entropy. oup.comnih.govscispace.com

The more favorable enthalpy is attributed to stronger intermolecular interactions within the duplex. oup.comnih.gov The powerful electron-withdrawing effect of the fluorine atom polarizes the entire nucleoside, including the nucleobase. This polarization strengthens the Watson-Crick hydrogen bonds between base pairs and enhances the π-π stacking interactions between adjacent bases. oup.comnih.gov The entropic contribution is often unfavorable, which may be due to factors such as the reduced hydration of the 2'-fluoro-modified duplex compared to a standard RNA duplex. oup.com

Table 2: Thermodynamic Contributions to Duplex Stability

| Modification Effect | Thermodynamic Parameter | Observation | Underlying Reason | Reference |

|---|---|---|---|---|

| Increased stability of 2'-F-RNA duplexes | Enthalpy (ΔH°) | More favorable (more negative) | Stronger H-bonding and base stacking | oup.comnih.gov |

| Entropy (ΔS°) | Less favorable / Unfavorable | Reduced hydration of the duplex | oup.com |

Molecular Interactions in 2'-F Modified Nucleic Acids

The unique properties of 2'-fluoro-modified nucleic acids stem from a specific set of molecular interactions dictated by the fluorine atom.

Gauche Effect: As previously mentioned, the primary interaction governing the sugar pucker is the gauche effect, a stereoelectronic preference for the F-C2'-C1'-O4' dihedral angle that locks the sugar in the C3'-endo conformation. nih.gov

Polarization and Enhanced Bonding: The high electronegativity of fluorine induces a dipole across the C2'-F bond. This electronic effect is propagated through the sugar to the nucleobase, increasing the partial positive charge on the hydrogen bond-donating atoms of the imino protons and strengthening the Watson-Crick base pairing. nih.gov This polarization also favorably impacts base stacking. oup.com

Altered Hydration: The 2'-hydroxyl group of RNA is a hydrogen bond donor and serves as a key point for organizing water molecules in the minor groove. oup.comnih.gov In contrast, the 2'-fluoro group is only a weak hydrogen bond acceptor and cannot donate a hydrogen bond. This leads to a significant disruption and reduction of the spine of hydration in the minor groove, which contributes to the unfavorable entropic component of duplex formation but may also play a role in other properties like nuclease resistance. oup.comnih.gov

Alterations in Hydrogen Bonding Patterns

The high electronegativity of the fluorine atom at the 2'-position has a notable impact on the hydrogen bonding within the nucleic acid duplex. This modification can strengthen Watson-Crick hydrogen bonds. nih.govnih.gov The electron-withdrawing nature of fluorine can polarize the nucleobase, leading to increased hydrogen-bonding strength. nih.gov This effect is not just localized; it can be propagated through the entire nucleobase moiety. nih.gov

Effects on Base Stacking Interactions (π-π interactions)

Base stacking, a crucial stabilizing force in nucleic acid helices, is also significantly influenced by 2'-fluorination. The presence of the 2'-fluoro group has been shown to enhance π-π stacking interactions between adjacent nucleobases. nih.govnih.gov This enhancement is attributed to the electronic effects of the highly electronegative fluorine atom, which can influence the aromatic system of the bases. nih.gov

The increased stability of 2'-F-RNA duplexes has been found to be primarily driven by a favorable enthalpy, a component to which base stacking is a major contributor. nih.govoup.com The favorable effect of fluorine on stacking has been supported by thermodynamic data from studies on RNA hairpins with dangling ends. nih.gov The interplay between stronger hydrogen bonding and enhanced base stacking results in a more stable and rigid helical structure for 2'-fluorinated nucleic acids. nih.govnih.gov

Modulation of Hydration Shells and Water Interactions

The substitution of the 2'-hydroxyl group with a fluorine atom leads to a significant alteration in the hydration patterns around the nucleic acid duplex. X-ray crystallography and osmotic stress experiments have demonstrated that 2'-F-RNA duplexes are less hydrated than their unmodified RNA counterparts. nih.govnih.govoup.com The 2'-hydroxyl group in RNA is extensively hydrated and acts as a bridge for water molecules across the minor groove. nih.gov In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor and does not support this extensive water network. nih.gov

This dehydration of the minor groove is a key feature of 2'-fluorinated nucleic acids. nih.govoup.com While the major groove hydration remains largely unaffected, the changes in the minor groove's water structure are significant. oup.com The reduction in the number of ordered water molecules in the hydration shell contributes to the thermodynamic profile of 2'-F-RNA, where the increased stability is driven by enthalpy rather than entropy. nih.govoup.com Some studies have observed water molecules in the minor groove near the 2'-fluoro modification, potentially forming pseudo hydrogen bonds that contribute to duplex stability. iu.edu

Advanced Structural Characterization Techniques

A variety of sophisticated analytical methods are employed to elucidate the detailed three-dimensional structure and conformational properties of oligonucleotides containing 2'-fluoro modifications.

X-ray Crystallography of 2'-F Oligonucleotides

Crystallographic analysis of fully and partially 2'-F-modified RNA octamers has revealed the precise atomic coordinates, allowing for a detailed comparison with unmodified RNA. nih.gov These structures have been instrumental in understanding the altered hydration patterns, confirming the reduced hydration in the minor groove of 2'-F-RNA. nih.govoup.com Furthermore, crystal structures of L-type DNA containing 2'-fluoro-L-deoxycytidine have shown that the modified nucleotide forms a standard Watson-Crick base pair with L-guanosine, with no significant structural perturbation. iu.edu

Table 1: Crystallographic Studies of 2'-Fluoro-Modified Oligonucleotides

| Oligonucleotide Sequence | Modification | Resolution (Å) | Key Findings | Reference |

| f/rC4G4 | Partially 2'-F-modified RNA | N/A | Little consequence on local and overall helix geometry. | nih.gov |

| fC4G4 | Fully 2'-F-modified RNA | N/A | Maintained A-form helix. | nih.gov |

| rA2U2 | Unmodified RNA | N/A | Reference for comparison. | nih.gov |

| f/rA2U2 | Partially 2'-F-modified RNA | N/A | Reduced minor groove hydration. | nih.govoup.com |

| fA2U2 | Fully 2'-F-modified RNA | High | Less hydrated than unmodified RNA. | nih.govoup.com |

| 2'-F-dC-L-DNA | L-type DNA with 2'-F-dC | N/A | Forms Watson-Crick base pair with no structural perturbation. | iu.edu |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of 2'-fluorinated nucleic acids in solution. wikipedia.org Techniques such as ¹H, ¹³C, ¹⁵N, and ³¹P NMR are commonly used. wikipedia.org The introduction of fluorine allows for the use of ¹⁹F NMR, which is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.netoup.com

¹⁹F NMR is highly sensitive to the local chemical environment, making it an excellent probe for conformational changes. researchgate.netoup.comacs.org For instance, ¹⁹F NMR has been used to monitor duplex formation and to distinguish between different conformations, such as the stacked and flipped states of a nucleotide. researchgate.netoup.com The chemical shift of the ¹⁹F signal is sensitive to the nature of the base and its local environment. frontiersin.org Heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC, have been used to investigate the strength of hydrogen bonds in 2'-F-RNA, providing evidence for their enhancement upon fluorination. nih.govjenabioscience.com

Table 2: Representative ¹⁹F NMR Chemical Shifts in 2'-Fluorinated Oligonucleotides

| System | Conformation | ¹⁹F Chemical Shift (ppm) | Reference |

| G⋅T DNA with 2′-F at t−1 | Free DNA | -121.6 | oup.com |

| G⋅T DNA with 2′-F at t−1 | Enzyme-bound (stacked) | -121.6 | oup.com |

| G⋅T DNA with 2′-F at t−1 | Enzyme-bound (flipped) | -116.9 | oup.com |

| d(CG)₆-11F | B-form DNA | -164.1 | acs.org |

| d(CG)₆-11F | Z-form DNA | Upfield shift | acs.org |

| 2'F-araC and 2'F-riboG containing oligomers | B-form | -116 to -120 | oup.com |

| 2'F-araC and 2'F-riboG containing oligomers | Z-form | -124 to -126 | oup.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation Analysis

Table 3: Typical CD Spectral Features of 2'-Fluorinated Nucleic Acids

| Nucleic Acid Type | Helical Form | Positive Band (nm) | Negative Band (nm) | Reference |

| D-form 2'-F-modified DNA | B-form like | ~278 | ~252 | iu.edu |

| L-form 2'-F-modified DNA | L-type B-form | ~252 | ~278 | iu.edu |

| D-form 2'-F-modified RNA | A-form like | ~262 | ~293 | iu.edu |

| L-form 2'-F-modified RNA | L-type A-form | Inverted spectrum | Inverted spectrum | iu.edu |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Properties and Enzymatic Interactions of 2 Fluorinated Nucleic Acids

Nuclease Resistance Profiles

A critical attribute for the in vivo application of oligonucleotides is their resistance to degradation by nucleases. The 2'-fluoro modification provides a substantial shield against these enzymes.

Stability against Exonucleases and Endonucleases

Oligonucleotides containing 2'-fluoro modifications exhibit remarkable resistance to enzymatic degradation. glenresearch.com Studies have shown that 2'-fluoro modified DNA is resistant to degradation by various enzymes, including snake venom phosphodiesterase (SVPDE) and nuclease S1. researchgate.netnih.gov For instance, under conditions where a standard RNA molecule is completely degraded, a 2'-fluoro modified counterpart shows no signs of digestion. researchgate.net This enhanced stability is attributed to the 2'-fluoro group, which hinders the enzymatic cleavage of the phosphodiester backbone. nih.govrsc.org The resistance to nucleases can be further amplified by combining 2'-fluoro modifications with a phosphorothioate (B77711) (PS) backbone. nih.gov

The stability imparted by 2'-modifications, including the 2'-fluoro group, has been observed to correlate with the size of the modification. nih.gov Furthermore, oligonucleotides with the potential for forming secondary structures exhibit an additional layer of nuclease stability, a feature more pronounced in 2'-modified oligonucleotides compared to their 2'-deoxy counterparts. nih.gov

| Nuclease | Substrate | Observation |

| Snake Venom Phosphodiesterase (SVPDE) | 2'-Fluoro modified oligonucleotides | Increased resistance to degradation. nih.gov |

| Nuclease S1 | 2'-Fluoro modified oligonucleotides | Increased resistance to degradation. nih.gov |

| Various Nucleases | 2'-Fluoro modified DNA | Resistant to degradation under conditions that degrade unmodified RNA. researchgate.net |

Resistance to Hydrolytic Degradation (Acidic and Basic Conditions)

Beyond enzymatic resistance, 2'-fluorinated nucleic acids demonstrate exceptional stability against hydrolytic degradation under both acidic and basic conditions. In a highly acidic environment mimicking gastric fluid (pH ≈ 1.2), 2'F-ANA shows dramatically increased stability, with virtually no cleavage observed after two days. nih.govresearchgate.net This is a stark contrast to DNA, which has a half-life of approximately 2 minutes under the same conditions. nih.govresearchgate.net This stability is attributed to the electronegative fluorine at the 2'-position, which destabilizes the oxonium ion intermediate and hinders the depurination process that leads to chain cleavage. researchgate.net

Under basic conditions (e.g., 1 M NaOH at 65°C), 2'F-ANA also exhibits significant stability with a half-life of about 20 hours, whereas RNA is completely degraded within minutes. nih.govresearchgate.net

| Condition | Nucleic Acid | Stability (Half-life) |

| Acidic (pH ≈ 1.2) | 2'F-ANA | > 48 hours nih.govresearchgate.net |

| Acidic (pH ≈ 1.2) | DNA | ~ 2 minutes nih.govresearchgate.net |

| Basic (1 M NaOH, 65°C) | 2'F-ANA | ~ 20 hours nih.govresearchgate.net |

| Basic (1 M NaOH, 65°C) | RNA | Minutes nih.govresearchgate.net |

Hybridization Affinity and Specificity

The 2'-fluoro modification also profoundly impacts the hybridization properties of oligonucleotides, enhancing their binding affinity and specificity to complementary strands.

Binding to Complementary DNA Strands

The introduction of 2'-fluoro modifications enhances the thermal stability of duplexes formed with complementary DNA strands. The 2'-deoxy-2'-fluoro-nucleosides tend to adopt an RNA-like C3'-endo sugar pucker, which is a key factor in the formation of more stable A-form duplexes. genelink.com This pre-organization of the sugar conformation contributes to the increased binding affinity. nih.gov

Binding to Complementary RNA Strands

The most significant impact of 2'-fluoro modifications is observed in the hybridization to complementary RNA strands. Oligonucleotides containing 2'-F-RNA residues exhibit a progressive increase in the thermal stability (Tm) of their duplexes with RNA, with an additive stabilization of approximately 2°C per modification. genelink.com This is a notable improvement compared to 2'-O-methyl-RNA (around 1.5°C per residue) and natural RNA (1.1°C per residue). genelink.com This enhanced affinity is primarily driven by favorable enthalpic contributions rather than entropic effects. nih.gov

Circular dichroism (CD) spectroscopy confirms that 2'-F-RNA/RNA duplexes adopt a classic A-form helical geometry. nih.gov The order of increasing duplex stability with a target RNA oligonucleotide is generally observed as: DNA < RNA < 2'-O-methyl-RNA < 2'-F-RNA. genelink.com

| Modification | Tm Increase per Residue (vs. RNA) |

| 2'-F-RNA | ~2.0°C genelink.com |

| 2'-OMe-RNA | ~1.5°C genelink.com |

| RNA | 1.1°C genelink.com |

Discrimination of Mismatches in Hybridization

High base-pairing specificity is crucial for many applications. Oligonucleotides containing 2'F-ANA exhibit excellent mismatch discrimination. A single mismatch in a 2'F-ANA-RNA duplex can lead to a significant decrease in thermal stability (ΔTm) of -7.2°C. glenresearch.com Similarly, a single mismatch in a 2'F-ANA-DNA duplex results in a ΔTm of -3.9°C. glenresearch.com This high degree of discrimination is critical for applications requiring precise sequence recognition. The use of probes with such modifications can improve the accuracy of detecting specific targets and distinguishing them from closely related sequences. nih.govaau.dkresearchgate.net

Interactions with Nucleic Acid Modifying Enzymes (In Vitro)

Substrate Recognition by DNA and RNA Polymerases

The ability of polymerases to recognize and incorporate 2'-deoxy-2'-fluorocytidine (B130037) triphosphate (dCflTP), the active form of the nucleoside, is crucial for its application in synthesizing modified nucleic acids. Research has shown that this recognition is highly dependent on the specific type of polymerase.

Studies have demonstrated that dCflTP can act as a substrate for certain DNA-dependent DNA polymerases. For instance, early investigations with Xenopus laevis DNA polymerase alpha and Avian Myeloblastosis Virus (AMV) reverse transcriptase revealed that dCflTP is recognized and incorporated into a growing DNA strand. nih.gov However, its efficiency as a substrate varies significantly compared to its natural counterpart, deoxycytidine triphosphate (dCTP).

With AMV reverse transcriptase, an RNA-dependent DNA polymerase, dCflTP also serves as a substrate, indicating its utility in reverse transcription processes. nih.gov The incorporation of 2'-fluoro modified nucleotides is not limited to viral reverse transcriptases; other eukaryotic DNA polymerases can also utilize these analogs. nih.gov Interestingly, some DNA polymerases with 3' to 5' exonuclease (proofreading) activity, such as Vent, Deep Vent, T4, and Pfu, are inefficient at incorporating 2'-fluoro-modified nucleic acids.

In the context of RNA polymerases, the Syn5 RNA polymerase, derived from a marine cyanophage, has been shown to incorporate 2'-fluoro-deoxynucleoside monophosphates (2'-F-dNMPs) during transcription. The efficiency of this incorporation is influenced by the specific sequence, particularly in the initiation region of transcription. researchgate.net Notably, for some polymerases, 2'-deoxy-2'-fluorocytidine triphosphate (2'F-rCTP) can be a much better substrate than the natural ribonucleoside triphosphate, rCTP. researchgate.net

The kinetic parameters for the incorporation of dCflTP highlight the differences in substrate efficiency among polymerases.

Table 1: Apparent Michaelis-Menten Constants (Km) for dCflTP and dCTP with DNA Polymerases

| Enzyme | Template | Substrate | Apparent Km (µM) |

|---|---|---|---|

| Xenopus laevis DNA Polymerase α | Activated DNA | dCTP | 0.6 |

| Xenopus laevis DNA Polymerase α | Activated DNA | dCflTP | 7000 |

| AMV Reverse Transcriptase | Activated DNA | dCTP | 0.14 |

| AMV Reverse Transcriptase | Activated DNA | dCflTP | 7 |

Data sourced from a 1985 study on the substrate capabilities of 2'-fluoro-2'-deoxycytidine triphosphate. nih.gov

Cleavage by Ribonuclease H (RNase H)

Ribonuclease H (RNase H) is an endonuclease that specifically degrades the RNA strand of an RNA:DNA hybrid. The ability of an antisense oligonucleotide to elicit RNase H activity is a key mechanism for gene silencing applications. The inclusion of 2'-deoxy-2'-fluorocytidine in a DNA strand can modulate this activity.

Oligonucleotides containing 2'-deoxy-2'-fluoronucleosides, including 2'-deoxy-2'-fluorocytidine, can form stable duplexes with a complementary RNA strand. nih.gov These hybrid duplexes are recognized as substrates by RNase H. Research has shown that modified probes containing four 2'-deoxy-2'-fluorocytidines can direct E. coli RNase H to cleave a specific phosphodiester bond within the RNA strand. nih.gov

While specific kinetic data for oligonucleotides containing solely 2'-deoxy-2'-fluorocytidine is limited, the general kinetic parameters for E. coli RNase H on a model DNA-RNA-DNA/DNA substrate provide a baseline for understanding the enzyme's efficiency.

Table 2: Kinetic Parameters for E. coli RNase H

| Substrate | Km (µM) | Turnover Number (kcat, s-1) |

|---|---|---|

| DNA-(rA)4-DNA/DNA | 4.2 | 7.1 |

Data represents cleavage of a single site within a model substrate containing four ribonucleotides. nih.gov

It has been observed that while modifications like the 6'-difluoro[4.3.0]bicyclo-DNA can recruit RNase H, the cleavage of the complementary RNA strand is less efficient compared to a natural DNA/RNA duplex. beilstein-journals.org This suggests that while the 2'-fluoro modification is permissive for RNase H activity, the rate of cleavage can be attenuated compared to the natural substrate.

Advanced Synthetic Strategies and Multifunctional Oligonucleotide Analogues

Combination of 2'-Fluorination with Other Nucleoside Modifications

To further refine the properties of therapeutic oligonucleotides, 2'-fluorination is often combined with other chemical modifications. These combinations can have synergistic effects, leading to analogues with superior performance characteristics compared to those with single modifications.

Unlocked Nucleic Acids (UNA)

Unlocked Nucleic Acid (UNA) is a modification that introduces flexibility into the sugar-phosphate backbone of an oligonucleotide. This is achieved by cleaving the C2'-C3' bond of the ribose ring. While this modification generally decreases the thermal stability of duplexes, it can be strategically employed to fine-tune the binding affinity of oligonucleotides. The combination of 2'-fluoro modifications with UNA has been explored to balance the conformational rigidity imparted by the fluorine atom with the flexibility of the UNA structure. This approach allows for the creation of oligonucleotides with tailored hybridization properties, potentially improving their performance in specific applications like antisense therapy and RNA interference.

Locked Nucleic Acids (LNA)

Locked Nucleic Acid (LNA) is characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. acs.org This bridge "locks" the sugar in a C3'-endo conformation, which is favorable for A-form helices, typical of RNA. acs.orgglenresearch.com This conformational restriction significantly increases the thermal stability and nuclease resistance of oligonucleotides. nih.gov Combining 2'-fluoro modifications with LNA has been shown to produce highly potent gene-silencing agents. researchgate.netcambio.co.uk The rigid, RNA-like properties of LNA are complemented by the DNA-like characteristics of 2'-F-ANA, leading to chimeric siRNAs with enhanced efficacy. glenresearch.comglenresearch.com This synergistic effect highlights the potential of combining these modifications to create oligonucleotides with superior therapeutic profiles. researchgate.net

| Modification Combination | Key Feature | Impact on Oligonucleotide Properties |

| 2'-F-RNA/LNA | Increased duplex stability | Enhanced potency in gene silencing applications. glenresearch.comnih.gov |

| 2'-F-ANA/LNA | Combination of rigid and flexible properties | High efficacy in chimeric siRNAs. cambio.co.ukglenresearch.comglenresearch.com |

Arabinonucleic Acids (ANA) and 2'-F-ANA

Arabinonucleic acid (ANA) is a stereoisomer of RNA where the 2'-hydroxyl group is in the up or β-configuration. cambio.co.uk While ANA itself can form hybrids with RNA that are substrates for RNase H, these duplexes are less stable than their DNA/RNA counterparts. nih.gov The introduction of a fluorine atom at the 2' position to create 2'-fluoro-arabinonucleic acid (2'-F-ANA) significantly enhances the properties of these oligonucleotides. nih.gov

2'-F-ANA exhibits increased affinity for RNA targets compared to both DNA and phosphorothioate (B77711) DNA. nih.govoup.com This enhanced stability is attributed to the conformational pre-organization of the fluorinated sugar, which favors an O4'-endo pucker, intermediate between the typical A- and B-form helical structures. glenresearch.comglenresearch.comnih.gov This unique conformation allows 2'-F-ANA/RNA hybrids to be recognized and cleaved by RNase H, a crucial mechanism for antisense oligonucleotide activity. glenresearch.comnih.govoup.comnih.gov Furthermore, oligonucleotides containing 2'-F-ANA demonstrate high binding specificity. glenresearch.comglenresearch.com

| Property | ANA/RNA Hybrid | 2'-F-ANA/RNA Hybrid | DNA/RNA Hybrid |

| Thermal Stability | Lower | Higher | Intermediate |

| RNase H Activity | Yes | Yes | Yes |

| Conformation | Intermediate | A-like | A-like |

The synthesis of 2'-F-ANA oligonucleotides is facilitated by the use of corresponding phosphoramidite (B1245037) building blocks, such as DMT-2'-F-dC(Bz)-CE-Phosphoramidite, enabling their incorporation into desired sequences. oup.com The favorable properties of 2'-F-ANA have made it a valuable modification in the design of antisense oligonucleotides and siRNAs. glenresearch.comglenresearch.comcdnsciencepub.com

C5-Propynyl Modifications

The introduction of a propyne (B1212725) group at the C5 position of pyrimidines (C5-propynyl) is another modification known to enhance the thermal stability of oligonucleotide duplexes. When combined with 2'-fluoroarabinonucleic acids (FANAP), this modification leads to oligonucleotides with promising antisense properties. nih.gov

Oligonucleotides containing C5-propynyl-2'-fluoroarabinouridine (FaraUP) and C5-propynyl-2'-fluoroarabinocytidine (FaraCP) have been shown to form stable duplexes with RNA targets. nih.gov These modified oligonucleotides are also capable of eliciting RNase H cleavage of the target RNA, a critical feature for many antisense applications. nih.govresearchgate.net Interestingly, a gapmer design with a central FANAP core and 2'-O-methoxyethyl (2'-O-MOE) wings demonstrated an increased rate of RNA cleavage compared to those with a C5-propynyl-arabinonucleic acid (ANAP) core. nih.gov However, the ANAP-modified gapmers showed greater stability against nuclease S1 digestion. nih.gov These findings suggest that the combination of 2'-fluorination and C5-propynyl modification offers a valuable strategy for developing potent and stable therapeutic oligonucleotides. nih.govnih.gov

Synthesis of Chiral and Stereoisomeric 2'-F Nucleic Acids

The stereochemistry of the sugar moiety in nucleosides plays a crucial role in determining the structure and function of oligonucleotides. The synthesis of chiral and stereoisomeric 2'-F nucleic acids allows for a detailed investigation of these structure-function relationships and the development of novel therapeutic agents.

D- and L-Type 2'-F Nucleic Acids

Nucleic acids in nature are composed of D-nucleosides. However, the synthesis of their mirror-image counterparts, L-nucleic acids, has garnered significant interest due to their exceptional resistance to nuclease degradation. The incorporation of a 2'-fluoro modification into L-nucleic acids can further enhance their stability and modulate their hybridization properties.

Impact of Chirality on Structural Features

The stereochemistry at the C2' position of the sugar ring in a nucleotide significantly influences the conformational properties and, consequently, the biological activity of an oligonucleotide. The introduction of a fluorine atom creates a chiral center, leading to distinct structural features depending on its orientation (ribo vs. arabino).

The 2'-deoxy-2'-fluoro-arabinonucleic acid (FANA) modification, which has the fluorine atom in the 'up' or arabino configuration, demonstrates this impact clearly. nih.govacs.org Unlike native RNA which prefers a C3'-endo (North) sugar pucker, leading to an A-form helix, FANA exhibits greater conformational flexibility. researchgate.net Structural studies, including X-ray crystallography, have revealed that FANA residues can adopt various sugar puckers, including C3'-endo (North), O4'-endo (East), and C2'-endo (South), depending on the surrounding nucleic acid environment. researchgate.netoup.com

Duplexes formed between FANA and a complementary RNA strand (FANA/RNA hybrids) adopt a helical structure that is intermediate between the canonical A-form and B-form. acs.orgresearchgate.net This distinct conformation is a direct result of the chirality of the 2'-fluoro substituent. The 'up' stereochemistry of the fluorine in the arabino position allows for favorable interactions and pre-organizes the sugar into a conformation that enhances binding affinity to RNA targets. oup.com This is in contrast to oligonucleotides with the 2'-fluoro in the 'down' or ribo configuration (2'-F-RNA), which more rigidly adopt an A-form helical geometry. iu.edu The conformational adaptability of FANA is crucial for its ability to form hybrids that can be recognized and cleaved by enzymes like RNase H, a key mechanism for antisense oligonucleotide activity. nih.govacs.orgacs.org

Table 1: Conformational Properties of 2'-Fluoro Modified Nucleosides

| Modification | Typical Sugar Pucker | Duplex Conformation (with RNA) | RNase H Substrate |

|---|---|---|---|

| 2'-F-arabinonucleic acid (FANA) | Flexible (North, East, South) researchgate.net | A/B Intermediate acs.orgresearchgate.net | Yes nih.govacs.org |

| 2'-F-ribonucleic acid (2'-F-RNA) | North (C3'-endo) iu.edu | A-form iu.edu | No oup.com |

Strategies for Site-Specific Functionalization and Labeling

The ability to attach reporter molecules, probes, or other functional moieties to specific sites within an oligonucleotide is critical for a wide range of applications, from diagnostics to fundamental research. Oligonucleotides containing 2'-fluoro modifications can be readily functionalized using both post-synthetic and co-synthetic approaches.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful and highly efficient method for oligonucleotide conjugation. lumiprobe.comatdbio.com This reaction is bioorthogonal, rapid, and results in a stable triazole linkage with high yields and minimal side products. lumiprobe.comidtdna.com

For 2'-F modified oligonucleotides, this strategy involves incorporating a nucleoside that has been pre-functionalized with either an azide (B81097) or an alkyne "handle." A "click handle"-modified FANA triphosphate, specifically 5-(octa-1,7-diynyl)uracil 2′-deoxy-2′-fluoroarabinonucleic acid triphosphate, has been successfully synthesized and incorporated into oligonucleotides by polymerases. rsc.org The resulting FANA polymer, which is resistant to nuclease degradation, can then undergo efficient click conjugation with various azide-functionalized molecules post-synthesis. rsc.org

Alternatively, an alkyne group can be introduced at the 2'-position of a nucleoside phosphoramidite, such as via a 2'-O-propargyl group. nih.gov This allows for the automated solid-phase synthesis of an oligonucleotide containing one or more alkyne-modified, 2'-F-nucleosides. After the synthesis is complete, the oligonucleotide can be "clicked" with an azide-bearing molecule, such as a fluorescent dye or biotin (B1667282). idtdna.comnih.gov This post-synthetic approach is highly versatile, enabling the attachment of a wide array of functionalities that may not be stable under the conditions of oligonucleotide synthesis. nih.govglenresearch.com

General Protocol for Post-Synthetic Click Chemistry Labeling:

Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry, incorporating a 2'-F nucleoside that also contains a reactive handle (e.g., alkyne).

Deprotection & Purification: Deprotect and purify the oligonucleotide to remove failure sequences.

Click Reaction: Dissolve the alkyne-modified oligonucleotide and the azide-functionalized label in a suitable buffer system. aatbio.com Add the copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand. lumiprobe.comaatbio.com

Incubation: Allow the reaction to proceed, typically at room temperature. aatbio.com

Final Purification: Purify the final labeled oligonucleotide conjugate using methods like HPLC or PAGE to remove excess reagents and unlabeled starting material. aatbio.com

Reporter tags such as fluorescent dyes and biotin are indispensable tools in molecular biology. biosyn.combiosyn.com Their incorporation into 2'-F modified oligonucleotides can be achieved through several well-established methods.

Applications in Molecular Biology and Biochemical Research Methodologies

Development of Biophysical and Structural Probes

The unique properties conferred by the 2'-fluoro modification make oligonucleotides containing 2'-F-dC valuable as biophysical and structural probes. These probes are instrumental in elucidating the complex folding, dynamics, and interactions of nucleic acids.

Probing RNA Folding and Dynamics

The 2'-fluoro group is a poor hydrogen bond acceptor and leads to a less hydrated minor groove compared to the 2'-hydroxyl group of natural RNA. nih.gov This alteration in hydration can have significant effects on RNA structure and its interactions, providing a unique avenue to probe the role of water molecules in RNA folding and conformational transitions.

Investigation of Nucleic Acid-Ligand Interactions

Oligonucleotides containing 2'-F-dC are excellent tools for studying the interactions between nucleic acids and various ligands, including proteins, small molecules, and other nucleic acids. The enhanced stability of duplexes formed by 2'-fluoro-modified oligonucleotides allows for more precise and robust measurements of binding affinities and kinetics.

The modification can also directly influence the binding interface. For instance, studies have shown that the presence of 2'-fluoro modifications can alter the ionic character of the interaction between an RNA aptamer and its protein target. nih.gov This suggests that the electronegative fluorine atom can modulate the local electrostatic environment, providing a means to probe the contribution of electrostatic forces to the binding energy. By comparing the binding of a ligand to both unmodified and 2'-fluoro-modified oligonucleotides, researchers can gain insights into the specific chemical interactions that govern molecular recognition.

Role in In Vitro Selection Methodologies (SELEX)

Systematic Evolution of Ligands by EXponential enrichment (SELEX) is a powerful technique used to isolate oligonucleotides (aptamers) with high affinity and specificity for a given target from a large random library. The use of modified nucleotides, such as those derived from DMT-2'-F-dC(Bz)-CE-Phosphoramidite, has significantly expanded the capabilities of SELEX.

Generation of Modified Oligonucleotide Libraries

This compound is a key reagent for the generation of oligonucleotide libraries containing 2'-fluoro-modified pyrimidines (cytidine and uridine). These modified libraries are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. The resulting pool of oligonucleotides possesses a significant advantage over standard DNA or RNA libraries due to the inherent properties conferred by the 2'-fluoro modification.

The primary motivation for using 2'-fluoro-modified libraries is the enhanced nuclease resistance of the resulting oligonucleotides. acs.org This is a critical feature for the development of aptamers intended for use in biological fluids, which are rich in nucleases that would rapidly degrade unmodified nucleic acids. The increased stability of these modified oligonucleotides allows for more stringent selection conditions and a longer half-life in experimental assays.

Selection and Characterization of Modified Oligonucleotide Ligands (e.g., Aptamers, emphasizing the process and molecular outcome of selection)

The SELEX process with 2'-fluoro-modified libraries follows the same iterative cycle of binding, partitioning, and amplification as conventional SELEX. However, the molecular outcome of the selection is often superior. Aptamers selected from these libraries frequently exhibit not only high nuclease resistance but also enhanced binding affinities for their targets compared to their unmodified counterparts. tandfonline.com

The 2'-fluoro modification, by pre-organizing the sugar into an A-form conformation, can reduce the entropic penalty of binding and contribute to a more favorable binding enthalpy. nih.gov This can lead to the selection of aptamers with picomolar to nanomolar dissociation constants for their targets. tandfonline.com

A notable example is the selection of 2'-fluoro-modified RNA aptamers against human neutrophil elastase (HNE). These aptamers demonstrated that the 2'-F substituents not only conferred nuclease resistance but also facilitated more specific interactions with the target protein, overcoming non-specific electrostatic interactions that can be problematic in aptamer selection. acs.org

Table 1: Examples of 2'-Fluoro-Modified Aptamers and their Properties

| Target | Aptamer Type | Key Findings | Reference |

| Human Neutrophil Elastase (HNE) | 2'-F purine (B94841) aptamers | Increased selectivity and overcoming of nonspecific electrostatic interactions. | acs.org |

| Vascular Endothelial Growth Factor (VEGF) | 2'-F pyrimidine (B1678525) RNA aptamer | High affinity (pM range) and high nuclease resistance, leading to an FDA-approved drug. | tandfonline.com |

| Keratinocyte Growth Factor (KGF) | 2'-F pyrimidine RNA aptamer | Higher binding affinity compared to 2'-amino-modified aptamers. | tandfonline.com |

| HIV-1 Reverse Transcriptase | 2'-F pyrimidine RNA aptamer | Strong inhibition of a diverse panel of retroviral reverse transcriptases. | nih.gov |

Research into Nucleic Acid-Protein Recognition Mechanisms

The introduction of 2'-F-dC into oligonucleotides serves as a valuable tool for dissecting the mechanisms of nucleic acid-protein recognition. By altering a single functional group on the sugar backbone, researchers can probe the importance of the 2'-hydroxyl group in mediating specific contacts with proteins.

Studies have shown that the substitution of the 2'-hydroxyl with a 2'-fluoro group can have varied effects on protein binding, depending on the specific protein-nucleic acid pair. In some cases, the modification is well-tolerated or even enhances binding, as seen with many aptamer-target interactions. nih.gov In other instances, it can be detrimental to binding, highlighting a critical role for the 2'-hydroxyl in forming hydrogen bonds with the protein.

Furthermore, the use of 2'-fluoro-modified oligonucleotides has uncovered unexpected aspects of nucleic acid-protein interactions. For example, transfection of cells with 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides was found to cause the degradation of specific nuclear proteins, a phenomenon not observed with unmodified oligonucleotides. nih.gov This finding underscores the potential for this modification to alter cellular pathways and provides a unique angle for investigating the downstream consequences of nucleic acid-protein interactions.

By systematically incorporating 2'-F-dC and observing the functional consequences, researchers can map the specific regions of a nucleic acid where the 2'-hydroxyl group is essential for protein recognition and function, providing a deeper understanding of these fundamental biological processes.

Studies of Enzyme Substrate Specificity

Oligonucleotides containing 2'-fluoro-deoxycytidine are instrumental in probing the substrate specificity of various nucleases and polymerases. The 2'-fluoro modification sterically mimics the 2'-hydroxyl group of RNA while offering electronic properties that differ significantly, influencing enzyme-substrate interactions.

Researchers utilize these modified oligonucleotides to understand how enzymes recognize and process nucleic acids. For instance, the presence of a 2'-fluoro group can dramatically alter the rate of enzymatic cleavage. It has been shown that this modification can confer significant resistance to digestion by certain nucleases, such as DNase and lambda exonuclease. oup.com This resistance is attributed to the high electronegativity of the fluorine atom, which affects the sugar pucker conformation and the stability of the glycosidic bond, sometimes slowing or even preventing enzymatic catalysis. mdpi.com

Conversely, chimeric DNA/RNA oligonucleotides that incorporate 2'-fluoro-modified residues have been used to study enzymes like RNase H. genelink.com By systematically replacing standard ribonucleotides with their 2'-fluoro counterparts, researchers can map the specific domains of a nucleic acid substrate that are critical for enzyme recognition and cleavage. This allows for a detailed characterization of the enzyme's active site and its tolerance for modifications on the sugar backbone.

Table 1: Impact of 2'-Fluoro Modification on Nuclease Activity

| Enzyme Type | Effect of 2'-Fluoro Modification on Oligonucleotide Substrate | Research Implication |

|---|---|---|

| DNase | Increased resistance to degradation. oup.com | Allows for the creation of nuclease-resistant DNA probes and facilitates purification of modified oligos. oup.com |

| Lambda Exonuclease | Resistance to digestion. oup.com | Useful in protecting the ends of linear DNA from degradation in enzymatic assays. |

| Serum Endonucleases | Significantly increased stability and resistance to degradation. nih.gov | Enables the use of modified aptamers and oligonucleotides in biological fluids for extended periods. |

| RNase H | The modified duplex can still act as a substrate. genelink.com | Permits fine-mapping of substrate requirements for RNase H activity. |

Analysis of Protein Binding Sites and Affinity

The synthesis of nucleic acids with 2'-fluoro-deoxycytidine using this compound is a cornerstone of aptamer development and the study of protein-nucleic acid interactions. Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity.

The 2'-fluoro modification is particularly advantageous in this context for several reasons. It forces the sugar ring into a C3'-endo conformation, which is characteristic of A-form RNA helices. genelink.com This pre-organization of the nucleic acid backbone can lead to more stable secondary structures, which in turn can enhance binding affinity to target proteins. nih.gov Studies have demonstrated that RNA aptamers containing 2'-fluoro pyrimidines often exhibit equal or greater binding affinity for their targets compared to their unmodified counterparts. genelink.comnih.gov

However, research also indicates that the 2'-fluoro modification can lead to unexpected binding behaviors. For example, 2'-fluoro-pyrimidine-modified RNAs have been observed to bind promiscuously to retroviral reverse transcriptases, an interaction that is more ionic in nature compared to that of unmodified RNA. nih.gov In other studies, 2'-fluoro-modified phosphorothioate oligonucleotides showed a preferential association with specific cellular proteins like P54nrb and PSF, leading to their degradation. nih.govoup.com These findings underscore the importance of the 2'-fluoro modification in modulating the specificity and nature of protein-nucleic acid binding.

Table 2: Research Findings on Protein Binding with 2'-Fluoro-Modified Oligonucleotides

| Research Area | Key Finding | Significance |

|---|---|---|

| Aptamer Affinity | Incorporation of 2'-F pyrimidines can increase binding affinity to ligands. genelink.comnih.gov | Improves the performance of aptamers as therapeutic or diagnostic agents. |

| Structural Stability | The modification helps form more thermodynamically stable secondary structures. nih.gov | Contributes to higher affinity and specificity of aptamers. |

| Non-Specific Binding | 2'-F modified oligonucleotides can associate with certain proteins (e.g., P54nrb, PSF), causing non-specific effects. nih.govoup.com | Highlights the need for careful sequence design and control experiments. |

| Retroviral RT Interaction | 2'-FY modified transcripts show promiscuous, salt-sensitive binding to HIV-1 RT. nih.gov | Reveals unexpected off-target effects that must be considered in therapeutic applications. |

Advancements in Nucleic Acid-Based Diagnostic Tools (in vitro)

The unique properties conferred by the 2'-fluoro modification make oligonucleotides synthesized with this compound highly suitable for the development of advanced in vitro diagnostic tools. The primary advantages are enhanced stability and predictable hybridization behavior.

Nucleic acid-based diagnostics, such as polymerase chain reaction (PCR) assays, DNA microarrays, and hybridization probes, rely on the specific binding of an oligonucleotide to its target sequence. The incorporation of 2'-fluoro-deoxycytidine increases the thermal stability (melting temperature, Tm) of the resulting duplex. genelink.com An oligo containing a 2'-fluoro modification will bind to its complementary RNA target with a higher affinity than its natural DNA equivalent, with the Tm increasing by approximately 1.8°C for each incorporated 2'-fluoro residue. genelink.com This allows for the use of shorter probes or primers under more stringent conditions, increasing the specificity of the assay.

Furthermore, the exceptional nuclease resistance of 2'-fluoro-modified oligonucleotides is a major asset for diagnostics performed in complex biological samples like serum or plasma, which contain high levels of degradative enzymes. nih.gov This stability ensures that probes and aptamers remain intact throughout the duration of the assay, leading to more reliable and sensitive detection. The chemical stability of these modified nucleic acids has also been shown to be advantageous in analytical techniques like MALDI-MS, where the modification prevents the fragmentation that can occur with unmodified DNA. oup.com

Table 3: Advantages of 2'-Fluoro-Modified Oligonucleotides in In Vitro Diagnostics

| Property | Advantage for Diagnostics | Specific Application Example |

|---|---|---|

| Increased Thermal Stability (Tm) | Higher specificity and signal-to-noise ratio in hybridization assays. genelink.com | Development of high-fidelity qPCR probes and microarray probes. |

| Enhanced Nuclease Resistance | Increased probe/aptamer lifetime in biological samples (e.g., serum, plasma). genelink.comnih.gov | Robust aptamer-based biosensors and probes for direct sample analysis. |

| A-form Helical Geometry | Promotes stable hybridization to RNA targets. genelink.com | Design of antisense oligonucleotides and probes targeting RNA. |

| Stability in MALDI-MS | Prevents fragmentation during analysis. oup.com | Improved accuracy in mass spectrometry-based diagnostic methods. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.